2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)acetamide
描述
属性
IUPAC Name |
2-(benzotriazol-1-yl)-N-[[6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN6OS/c1-13-19(10-23-20(29)12-28-18-5-3-2-4-16(18)25-26-28)30-21-24-17(11-27(13)21)14-6-8-15(22)9-7-14/h2-9,11H,10,12H2,1H3,(H,23,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUCCJRCPERUGLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)F)CNC(=O)CN4C5=CC=CC=C5N=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)acetamide has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure
The compound features a complex structure that includes:
- A benzo[d][1,2,3]triazole moiety.
- An imidazo[2,1-b]thiazole derivative.
- An acetamide functional group.
This structural diversity is believed to contribute to its multifaceted biological activities.
Research indicates that compounds containing triazole and thiazole rings often exhibit significant biological activities. The proposed mechanisms include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Interference with Cell Signaling Pathways : It may disrupt signaling pathways crucial for tumor growth and metastasis.
Anticancer Activity
The compound has shown promising anticancer activity in various studies. For instance:
- Cell Line Studies : In vitro assays demonstrated that the compound exhibits cytotoxic effects against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values were reported to be in the low nanomolar range (1.2 - 2.4 nM), indicating potent activity comparable to established chemotherapeutics like doxorubicin .
Antimicrobial Activity
Similar compounds with triazole moieties have been documented to possess antimicrobial properties:
- Bacterial and Fungal Inhibition : Preliminary studies suggest that this compound may inhibit the growth of certain bacterial and fungal strains, although specific data on this compound's efficacy is still limited.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the imidazo[2,1-b]thiazole and benzo[d][1,2,3]triazole components can significantly affect biological activity. Key findings include:
- Substituent Effects : The presence of electron-withdrawing groups (like fluorine) on the phenyl ring enhances anticancer activity by improving binding affinity to target proteins involved in cancer progression .
Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal evaluated the anticancer efficacy of a series of benzotriazole derivatives including our compound. The results indicated:
- Significant Growth Inhibition : The compound inhibited the proliferation of breast cancer cells by inducing apoptosis through caspase activation pathways.
Study 2: Enzyme Inhibition
Another investigation focused on the enzyme inhibition potential of similar triazole-containing compounds. The findings suggested:
- Histone Deacetylase Inhibition : Compounds with similar structures were found to inhibit histone deacetylases (HDACs), which are critical in regulating gene expression related to cancer cell survival .
Data Summary Table
相似化合物的比较
Comparison with Structural Analogs
Substituent Variations and Structural Analogues
The target compound’s structural uniqueness arises from its 6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazole core. Key analogues include:
Key Observations :
Physicochemical Properties
Comparative spectral and physical data from analogues:
*Inferred from analogues in and .
常见问题
Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield and purity?
The synthesis typically involves multi-step reactions, including nucleophilic substitutions, cyclizations, and coupling reactions. Key steps include:
- Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole formation, requiring Cu(OAc)₂ as a catalyst and solvent systems like t-BuOH:H₂O (3:1) .
- Thiazole ring formation : Controlled temperature (e.g., 60–80°C) and solvents such as DMF or acetonitrile to enhance selectivity .
- Amide coupling : Use of coupling agents like EDCI/HOBt under inert atmospheres to minimize side reactions . Yield optimization relies on monitoring via TLC/HPLC and purification by recrystallization (e.g., ethanol) .
Q. Which spectroscopic techniques are critical for structural characterization, and how are data interpreted?
- NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR confirm regiochemistry and substituent positions. For example, aromatic protons in the 7.2–8.4 ppm range and acetamide -NH signals near 10.8 ppm .
- IR spectroscopy : Peaks at 1670–1680 cm⁻¹ (C=O stretch) and 1250–1300 cm⁻¹ (C-N/C-O) validate functional groups .
- Mass spectrometry : HRMS provides exact mass matching (e.g., [M+H]<sup>+</sup> at m/z 404.1359) to confirm molecular formula .
Q. What preliminary biological screening protocols are recommended for this compound?
Initial screening includes:
- Antimicrobial assays : Broth microdilution (MIC/MBC) against S. aureus and E. coli .
- Cytotoxicity testing : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination .
- Enzyme inhibition : Fluorometric assays targeting kinases or proteases, with positive controls (e.g., staurosporine) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to identify pharmacophoric elements?
- Analog synthesis : Systematic substitutions on the fluorophenyl, triazole, or thiazole moieties .
- Biological profiling : Compare IC50 values across analogs to correlate substituents (e.g., electron-withdrawing groups) with activity .
- Statistical modeling : Use QSAR to link molecular descriptors (e.g., logP, polar surface area) to bioactivity .
Q. What computational strategies predict binding modes with biological targets?
- Molecular docking : Tools like AutoDock Vina or Schrödinger Suite to simulate interactions with kinases (e.g., EGFR) or DNA topoisomerases .
- MD simulations : Analyze stability of ligand-receptor complexes (e.g., RMSD < 2 Å over 100 ns) .
- Pharmacophore modeling : Identify critical hydrogen-bond acceptors (e.g., triazole N-atoms) and hydrophobic regions .
Q. How can mechanistic studies resolve contradictions in biological assay data?
- Target validation : siRNA knockdown or CRISPR-Cas9 to confirm target specificity .
- Off-target profiling : Proteome-wide affinity chromatography (e.g., Kinobeads) to identify unintended interactions .
- Metabolic stability : LC-MS/MS to assess hepatic microsomal degradation and reactive metabolite formation .
Q. What experimental approaches address discrepancies in reaction yields during scale-up?
- DoE (Design of Experiments) : Optimize variables (temperature, solvent ratio) via response surface methodology .
- In-line analytics : PAT (Process Analytical Technology) tools like ReactIR for real-time monitoring .
- Alternative catalysts : Screen Pd/C or Ni-based catalysts for improved turnover in coupling steps .
Methodological Notes
- Controlled conditions : Reactions often require inert atmospheres (N2/Ar) and anhydrous solvents to prevent hydrolysis .
- Data validation : Cross-validate spectral data with computational predictions (e.g., ChemDraw NMR simulations) .
- Assay reproducibility : Include triplicate measurements and positive/negative controls to mitigate variability .
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